C5 Pentyloxy Chain Delivers Significantly Higher Calculated logP Than Methoxy, Ethoxy, and Butoxy Analogs
The calculated octanol/water partition coefficient (logP) of 1-bromo-2-(pentyloxy)cyclohexane is 4.16 , which exceeds that of 1-bromo-2-methoxycyclohexane (logP = 2.34 [1]), 1-bromo-2-ethoxycyclohexane (logP = 2.73 ), and trans-1-bromo-2-butoxycyclohexane (logP = 3.51 ). The incremental logP gain of +0.65 units versus the butoxy analog and +1.82 units versus the methoxy analog reflects the systematic contribution of the pentyloxy chain to hydrophobicity.
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.16 (calculated) |
| Comparator Or Baseline | 1-Bromo-2-methoxycyclohexane logP = 2.34; 1-Bromo-2-ethoxycyclohexane logP = 2.73; trans-1-Bromo-2-butoxycyclohexane logP = 3.51 |
| Quantified Difference | ΔlogP = +1.82 (vs. methoxy); +1.43 (vs. ethoxy); +0.65 (vs. butoxy) |
| Conditions | Calculated logP values from vendor and database entries (XLogP3, ACD/LogP, or similar algorithm) |
Why This Matters
Higher logP governs partitioning behaviour in extraction, chromatographic retention, and membrane permeability, making the pentyloxy derivative the preferred choice when elevated lipophilicity is required without introducing the branching or steric penalties of tert-butoxy (logP ≈ 3.2 [2]).
- [1] Molbase. 1-Bromo-2-methoxycyclohexane – CAS 24618-31-3. LOGP = 2.33890. https://baike.molbase.cn/ (accessed 2026-05-03). View Source
- [2] Molaid. 1-Bromo-2-t-butoxycyclohexane – CAS 29840-05-9. LogP = 3.2. https://www.molaid.com/ (accessed 2026-05-03). View Source
